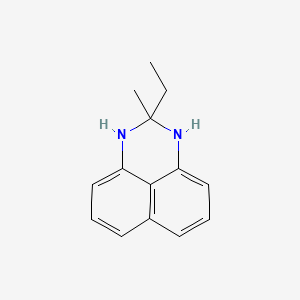![molecular formula C9H6N2S2 B14673500 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine CAS No. 42395-65-3](/img/structure/B14673500.png)
5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine: is a heterocyclic compound that consists of a fused ring system incorporating both thiazole and benzothiazine moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted 3-chloro-1,4-benzothiazine-2-carbaldehyde with ethyl mercaptol-acetate in the presence of a base . Another approach includes the use of thiourea as a reagent .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for industrial applications to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: Another heterocyclic compound containing nitrogen and sulfur, but with a different ring structure.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.
Uniqueness: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required .
Eigenschaften
CAS-Nummer |
42395-65-3 |
|---|---|
Molekularformel |
C9H6N2S2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-8(11-5-13-7)9-6(1)10-3-4-12-9/h2-5H,1H2 |
InChI-Schlüssel |
CSPQDFLQBRWMAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C(=C3C1=NC=CS3)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


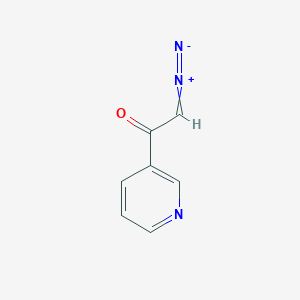
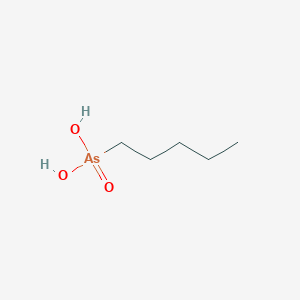
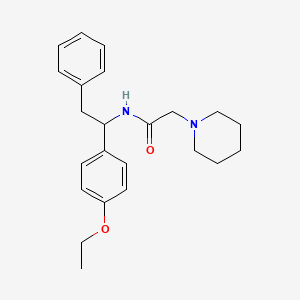
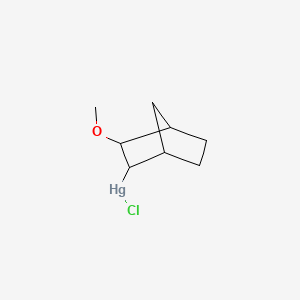
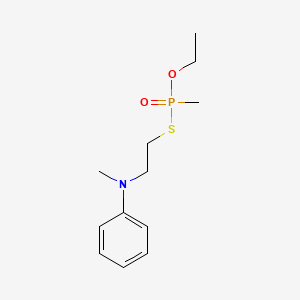
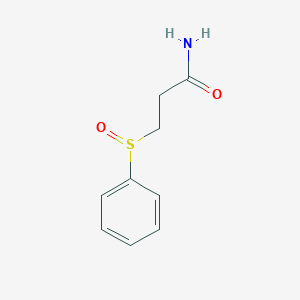
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)


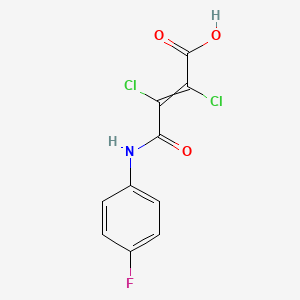
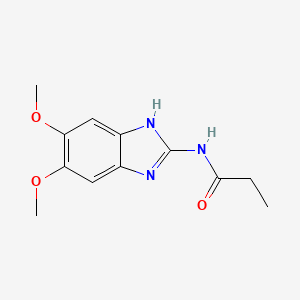
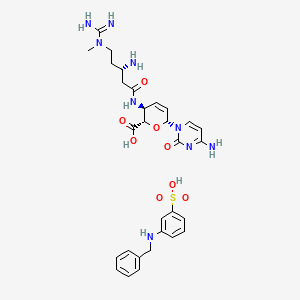
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
